molecular formula C10H13NO2 B1296060 3-(2-Methyl-1,3-dioxolan-2-yl)aniline CAS No. 51226-14-3

3-(2-Methyl-1,3-dioxolan-2-yl)aniline

Cat. No.: B1296060
CAS No.: 51226-14-3
M. Wt: 179.22 g/mol
InChI Key: ZXMQVZUQYHIOKO-UHFFFAOYSA-N
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Description

3-(2-Methyl-1,3-dioxolan-2-yl)aniline, also known as 3-MDA, is an organic compound that is used in a variety of scientific research applications. It is an aniline derivative, which is a type of aromatic compound that has a benzene ring with an amino group attached. 3-MDA has a wide range of potential uses, including as a starting material for the synthesis of other compounds, as a reagent in organic synthesis, and in biochemical and physiological studies.

Scientific Research Applications

Polymer Synthesis and Characterization

3-(2-Methyl-1,3-dioxolan-2-yl)aniline is used in polymer science, particularly in the synthesis and characterization of polymers. Coskun et al. (1998) demonstrated its use in preparing poly[(2-phenyl-1,3-dioxolane-4-yl)methyl methacrylate], characterizing the polymer using various spectroscopic techniques and studying its thermal degradation (Coskun, Ilter, Özdemir, Demirelli, & Ahmedzade, 1998).

Synthesis of Chemical Compounds

The compound is also involved in the synthesis of various chemical entities. Yunnikova and Ésenbaeva (2016) reported the use of 1,3-dioxolane as a methylene group source in the synthesis of substituted 3,4-dihydroquinazolines, demonstrating its utility in organic synthesis (Yunnikova & Ésenbaeva, 2016).

Electrochemical Applications

In electrochemistry, this compound has been studied for its potential in electrochemical applications. Haerens et al. (2009) explored its use in the electrochemical decomposition of choline chloride-based ionic liquid analogues, which are relevant for metal electrodeposition (Haerens, Matthijs, Binnemans, & Bruggen, 2009).

Photochemical Studies

It also finds application in photochemical studies. Kobayashi and Simamura (1973) used this compound in the study of the stereochemistry of 1,3-dioxolan-2-yl radicals, providing insights into the structural dynamics of these radicals during photochemical reactions (Kobayashi & Simamura, 1973).

Biodegradation Research

In environmental science, research on the biodegradation of aniline and its derivatives, including this compound, has been conducted. Liu et al. (2002) isolated a bacterial strain capable of degrading aniline and its derivatives, highlighting the compound's role in biodegradation studies (Liu, Yang, Huang, Zhou, & Liu, 2002).

Safety and Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Properties

IUPAC Name

3-(2-methyl-1,3-dioxolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c1-10(12-5-6-13-10)8-3-2-4-9(11)7-8/h2-4,7H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMQVZUQYHIOKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50303573
Record name 3-(2-methyl-1,3-dioxolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51226-14-3
Record name 51226-14-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159111
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-(2-methyl-1,3-dioxolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50303573
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4 g (0.029 mol) of 3-aminoacetophenone and 2.47 ml (0.044 mol; 1.5 equivalents) of ethylene glycol and a small amount of 4-toluenesulphonic acid in 60 ml of anhydrous benzene are heated to reflux with azeotropic removal of water for 4 hours. The solution is left to cool, washed successively with 20% aqueous sodium carbonate and water and then dried (MgSO4). The solvent is evaporated off under reduced pressure to leave a yellow oil, which is purified by chromatography on a column of silica gel using a diethyl ether/petroleum ether (1:1) mixture as eluent, and then crystallized in hexane to yield 3-(2-methyl-1,3-dioxolan-2-yl)aniline, m.p. 75-77° C.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.47 mL
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reactant
Reaction Step One
Quantity
0 (± 1) mol
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reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(2-Methyl-1,3-dioxolan-2-yl)aniline

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